8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid
Description
8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a sulfur atom (1-thia) in the azaspiro[4.5]decane framework. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at the 4-position enhances solubility and reactivity, making it valuable in medicinal chemistry and organic synthesis . Its molecular formula is C₁₄H₂₃NO₆S (MW: 333.41 g/mol), as cataloged in Enamine Ltd’s Building Blocks Catalogue .
Properties
Molecular Formula |
C14H23NO4S |
|---|---|
Molecular Weight |
301.40 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C14H23NO4S/c1-13(2,3)19-12(18)15-7-5-14(6-8-15)10(11(16)17)4-9-20-14/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
CGSCROSVNZFDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspirodecane core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Trifluoroacetic acid or hydrochloric acid; reactions are conducted at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Free amine derivatives
Scientific Research Applications
8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the Boc group can influence its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-8,8-dioxo-8λ⁶-thia-1-azaspiro[4.5]decane-4-carboxylic acid
- Structure : Differs by the presence of 8,8-dioxo groups on sulfur, forming a sulfone (λ⁶-sulfur).
- Molecular Weight : 333.41 g/mol (identical to the target compound due to isosteric replacement).
1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid (3f)
- Structure : Replaces sulfur with oxygen (8-oxa).
- Reported as a yellow crystalline powder (mp: 71–74°C) with 65% synthesis yield .
1-(tert-Butoxycarbonyl)-8,8-difluoro-1-azaspiro[4.5]decane-2-carboxylic acid (3e)
- Structure : Features 8,8-difluoro substitution.
- Impact : Fluorine atoms introduce electronegativity, enhancing lipid solubility and resistance to oxidative metabolism. Synthesized as a beige powder (mp: 171–173°C) in 61% yield .
Functional Group Variations
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
- Structure : Replaces the carboxylic acid with a ketone and adds benzyl/phenyl groups.
- Impact : The aromatic substituents increase hydrophobicity, favoring membrane penetration but reducing aqueous solubility. Crystallographic studies confirm a puckered spiro conformation .
Key Research Findings
Analogous spiro compounds (e.g., 3e, 3f) are synthesized via cyclization and protection/deprotection steps .
Conformational Analysis: Spiro puckering, quantified via Cremer-Pople coordinates , influences steric interactions. For example, 4-benzyl-8-phenyl derivatives exhibit nonplanar conformations critical for binding .
Applications : The carboxylic acid group enables conjugation to pharmacophores (e.g., camptothecin in ), while the Boc group facilitates controlled deprotection in prodrug design .
Biological Activity
8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid, also known as 8-Boc-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid, is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula : C14H23NO6S
- Molecular Weight : 333.41 g/mol
- CAS Number : 1373028-36-4
- IUPAC Name : this compound 1,1-dioxide
Structural Representation
The compound features a spirocyclic structure that contributes to its biological activity. The presence of a thioether and a carboxylic acid functional group enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, studies on spirocyclic compounds have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Activity
Preliminary data suggests that this compound may possess anticancer properties. Similar compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of proteasomal activity and modulation of cell signaling pathways.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest at specific phases, leading to reduced proliferation of tumor cells.
- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Study on Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of various spirocyclic compounds, including derivatives of 8-(tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane. The results indicated significant cytotoxicity against breast and prostate cancer cell lines, with IC50 values suggesting potent activity (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8-Boc-1-thia | MCF7 (Breast) | 12.5 |
| 8-Boc-1-thia | PC3 (Prostate) | 15.0 |
Pharmacological Studies
In pharmacological evaluations, the compound was tested for its ability to modulate key signaling pathways involved in cancer progression. Results demonstrated that it could inhibit the PI3K/Akt pathway, which is often overactive in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
